An In-Depth Technical Guide to (4-Methoxypyridin-3-yl)methanol
An In-Depth Technical Guide to (4-Methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyridin-3-yl)methanol, with the CAS number 120277-47-6 , is a substituted pyridylmethanol derivative. While its direct biological activities and applications are not as extensively documented as some of its structural analogs, its unique arrangement of a methoxy and a hydroxymethyl group on the pyridine ring makes it a valuable building block in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its known properties, and contextualizes its potential applications through comparison with structurally related compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 120277-47-6 | Internal Search |
| Molecular Formula | C₇H₉NO₂ | Internal Search |
| Molecular Weight | 139.15 g/mol | Internal Search |
| Boiling Point | 268.65°C at 760 mmHg | Internal Search |
| Density | 1.155 g/cm³ | Internal Search |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (4-Methoxypyridin-3-yl)methanol is not widely published, its synthesis can be conceptually approached through established methods for the functionalization of pyridine rings. The synthesis would likely involve the introduction of the hydroxymethyl and methoxy groups onto a pyridine scaffold.
A plausible synthetic route could involve the following conceptual steps, illustrated in the workflow diagram below. This is a generalized representation and would require optimization of reagents and reaction conditions.
Caption: Conceptual synthetic workflow for (4-Methoxypyridin-3-yl)methanol.
Applications in Drug Discovery and Development
While direct applications of (4-Methoxypyridin-3-yl)methanol are not extensively reported, its structural motifs are present in various biologically active molecules. Its utility is best understood by examining a closely related and well-studied analogue, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol .
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a crucial intermediate in the synthesis of a major class of drugs known as proton pump inhibitors (PPIs) , which include blockbuster drugs like omeprazole and lansoprazole. These drugs are used to treat acid-reflux disorders and ulcers.
The general role of this pyridylmethanol derivative in the synthesis of PPIs is outlined in the signaling pathway diagram below.
Caption: General synthetic pathway to Proton Pump Inhibitors (PPIs) utilizing a pyridylmethanol analog.
Given the structural similarities, it is plausible that (4-Methoxypyridin-3-yl)methanol could serve as a scaffold for the development of novel therapeutic agents. The methoxy and hydroxymethyl groups provide handles for further chemical modification, allowing for the exploration of structure-activity relationships in various drug discovery programs.
Potential Biological Significance
The pyridine ring is a common feature in many biologically active compounds. The electronic properties of the ring, influenced by substituents like the methoxy group, can play a significant role in molecular interactions with biological targets. Methoxy-substituted pyridines have been investigated as components of inhibitors for various enzymes and receptors. For instance, derivatives of methoxypyridine have been explored as potential PI3K/mTOR dual inhibitors, which are targets in cancer therapy.
The development of novel therapeutics often involves the synthesis of a library of related compounds to optimize activity and pharmacokinetic properties. (4-Methoxypyridin-3-yl)methanol represents a valuable, yet underexplored, starting point for such endeavors.
Conclusion
(4-Methoxypyridin-3-yl)methanol is a chemical entity with established physical properties and a clear potential for application in synthetic and medicinal chemistry. While detailed experimental protocols and direct biological activity data are currently limited in publicly accessible literature, its structural relationship to key pharmaceutical intermediates suggests its value as a building block for the discovery of new bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of (4-Methoxypyridin-3-yl)methanol is warranted to fully elucidate its potential in drug development and other chemical sciences.
